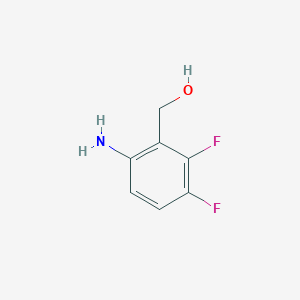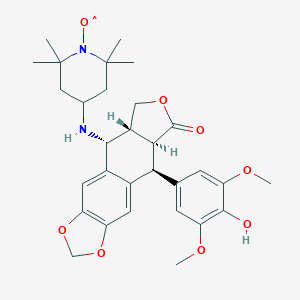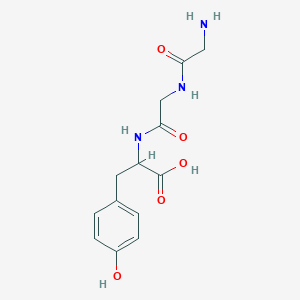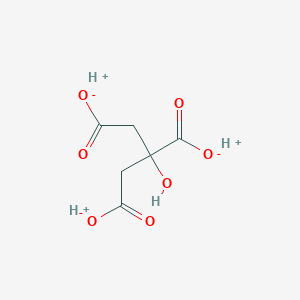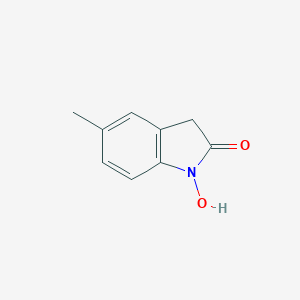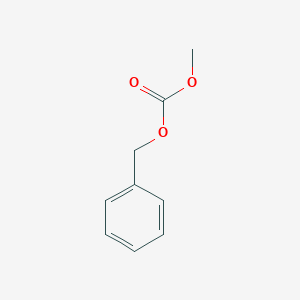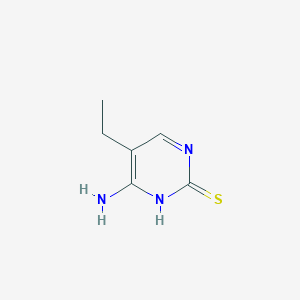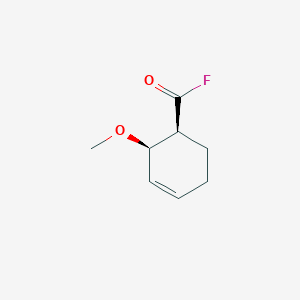
3-Cyclohexene-1-carbonyl fluoride, 2-methoxy-, (1S-cis)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclohexene-1-carbonyl fluoride, 2-methoxy-, (1S-cis)-(9CI) is a chemical compound that belongs to the family of cyclohexene derivatives. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science.
Wissenschaftliche Forschungsanwendungen
3-Cyclohexene-1-carbonyl fluoride, 2-methoxy-, (3-Cyclohexene-1-carbonyl fluoride, 2-methoxy-, (1S-cis)-(9CI))-(9CI) has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases. In organic synthesis, it has been used as a reagent for the synthesis of complex organic molecules. In materials science, it has been utilized as a building block for the preparation of functional materials, such as polymers and nanoparticles.
Wirkmechanismus
The mechanism of action of 3-Cyclohexene-1-carbonyl fluoride, 2-methoxy-, (3-Cyclohexene-1-carbonyl fluoride, 2-methoxy-, (1S-cis)-(9CI))-(9CI) is not fully understood. However, it has been suggested that this compound may act as an inhibitor of enzymes involved in various biological processes. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain.
Biochemische Und Physiologische Effekte
Studies have shown that 3-Cyclohexene-1-carbonyl fluoride, 2-methoxy-, (3-Cyclohexene-1-carbonyl fluoride, 2-methoxy-, (1S-cis)-(9CI))-(9CI) may have various biochemical and physiological effects. For example, it has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities. It has also been shown to possess antimicrobial and antifungal properties. Furthermore, it has been found to have a low toxicity profile, making it a potentially safe compound for use in various applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-Cyclohexene-1-carbonyl fluoride, 2-methoxy-, (3-Cyclohexene-1-carbonyl fluoride, 2-methoxy-, (1S-cis)-(9CI))-(9CI) is its versatility in various applications, including medicinal chemistry, organic synthesis, and materials science. It is also relatively easy to synthesize and has a low toxicity profile, making it a potentially safe compound for use in lab experiments. However, one of the limitations of this compound is its limited solubility in water, which may pose challenges in certain applications.
Zukünftige Richtungen
There are several future directions for the research on 3-Cyclohexene-1-carbonyl fluoride, 2-methoxy-, (3-Cyclohexene-1-carbonyl fluoride, 2-methoxy-, (1S-cis)-(9CI))-(9CI). One of the potential directions is to further investigate its mechanism of action and identify its molecular targets in various biological processes. Another direction is to explore its potential applications in the development of new drugs for the treatment of various diseases. Additionally, research can be conducted to optimize its synthesis method and improve its solubility in water, which may expand its potential applications in various fields.
Synthesemethoden
The synthesis of 3-Cyclohexene-1-carbonyl fluoride, 2-methoxy-, (3-Cyclohexene-1-carbonyl fluoride, 2-methoxy-, (1S-cis)-(9CI))-(9CI) involves the reaction between cyclohexene and carbonyl fluoride in the presence of a catalyst. The reaction proceeds via a Diels-Alder reaction mechanism, which involves the formation of a cyclic intermediate followed by the elimination of hydrogen fluoride. The resulting product is a colorless liquid with a boiling point of 102-103°C.
Eigenschaften
CAS-Nummer |
159415-28-8 |
|---|---|
Produktname |
3-Cyclohexene-1-carbonyl fluoride, 2-methoxy-, (1S-cis)-(9CI) |
Molekularformel |
C8H11FO2 |
Molekulargewicht |
158.17 g/mol |
IUPAC-Name |
(1S,2R)-2-methoxycyclohex-3-ene-1-carbonyl fluoride |
InChI |
InChI=1S/C8H11FO2/c1-11-7-5-3-2-4-6(7)8(9)10/h3,5-7H,2,4H2,1H3/t6-,7+/m0/s1 |
InChI-Schlüssel |
ORXPTVUQRFJZPK-NKWVEPMBSA-N |
Isomerische SMILES |
CO[C@@H]1C=CCC[C@@H]1C(=O)F |
SMILES |
COC1C=CCCC1C(=O)F |
Kanonische SMILES |
COC1C=CCCC1C(=O)F |
Synonyme |
3-Cyclohexene-1-carbonyl fluoride, 2-methoxy-, (1S-cis)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



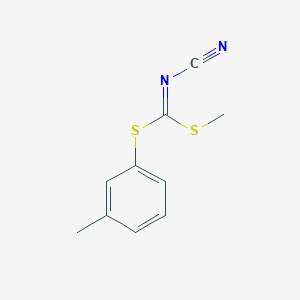
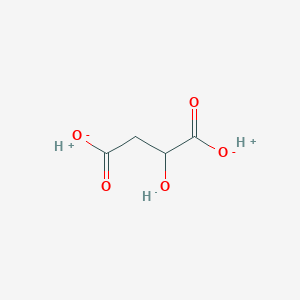
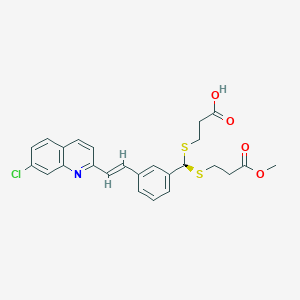
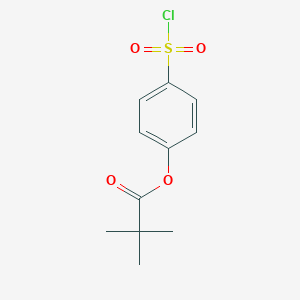
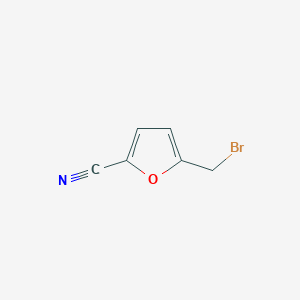
![2-(6-Methacryloyloxyhexyl)thioxantheno[2,1,9-dej]isoquinoline-1,3-dione Monomer](/img/structure/B142077.png)
